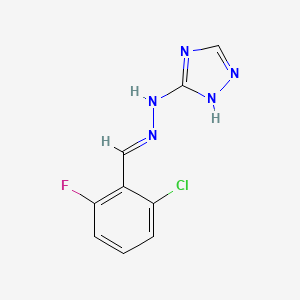
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone is a complex organic compound that features a benzaldehyde moiety substituted with chlorine and fluorine atoms, and a hydrazone group attached to a 1H-1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone typically involves the following steps:
Preparation of 2-chloro-6-fluorobenzaldehyde: This intermediate is synthesized by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride.
Formation of the Hydrazone: The 2-chloro-6-fluorobenzaldehyde is then reacted with 1H-1,2,4-triazol-3-ylhydrazine under acidic conditions to form the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-6-fluorobenzoic acid.
Reduction: Formation of 2-chloro-6-fluoro-benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
Materials Science: The compound can be used in the development of novel polymers and copolymers with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the triazole ring can interact with biological macromolecules, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
2-Chloro-6-fluorobenzoic acid: An oxidation product of the target compound.
2-Chloro-6-fluoro-benzylamine: A reduction product of the target compound.
Uniqueness
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone is unique due to the presence of both the triazole ring and the hydrazone group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
CAS No. |
65789-96-0 |
|---|---|
Molecular Formula |
C9H7ClFN5 |
Molecular Weight |
239.64 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C9H7ClFN5/c10-7-2-1-3-8(11)6(7)4-13-15-9-12-5-14-16-9/h1-5H,(H2,12,14,15,16)/b13-4+ |
InChI Key |
MWDBLAHCXVAGDA-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC2=NC=NN2)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC2=NC=NN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
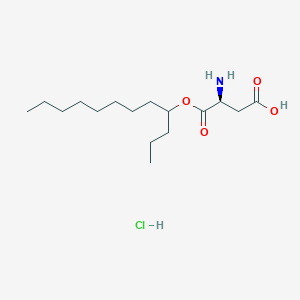
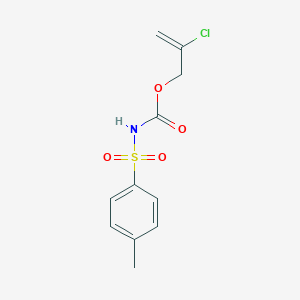
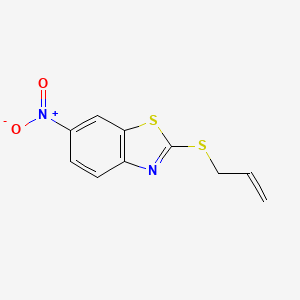
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
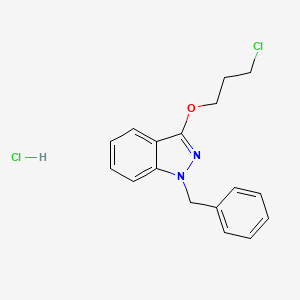
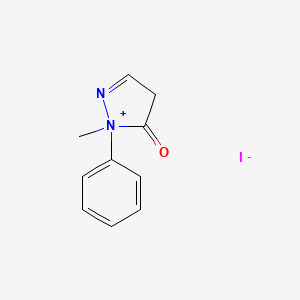
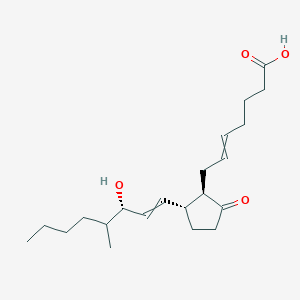
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
